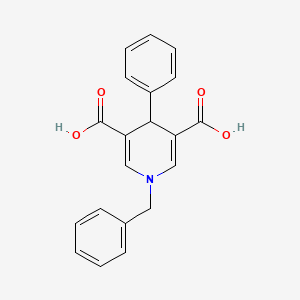
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a compound belonging to the 1,4-dihydropyridine family, which is known for its diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzyl and phenyl group attached to the dihydropyridine ring, along with two carboxylic acid groups at positions 3 and 5.
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, a β-diketonate, and ammonium acetate under specific conditions. For instance, a combination of an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate can be stirred at 80°C without solvent to obtain dihydropyridine derivatives . Industrial production methods often utilize green synthetic methodologies to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include the use of oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting effects on cardiovascular function. This interaction is crucial for its potential use as a calcium channel blocker .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid can be compared with other 1,4-dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle
Properties
CAS No. |
875779-49-0 |
|---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)16-12-21(11-14-7-3-1-4-8-14)13-17(20(24)25)18(16)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,22,23)(H,24,25) |
InChI Key |
HWACVLDYTNGISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















